molecular formula C9H13ClFN B13559089 [(1R)-2-fluoro-1-phenylethyl](methyl)aminehydrochloride

[(1R)-2-fluoro-1-phenylethyl](methyl)aminehydrochloride

Cat. No.: B13559089
M. Wt: 189.66 g/mol
InChI Key: QBXRVFNYOVPACW-FVGYRXGTSA-N
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Description

(1R)-2-fluoro-1-phenylethylaminehydrochloride is a chemical compound with a unique structure that includes a fluorine atom, a phenyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to replace a leaving group on the phenylethylamine precursor . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

(1R)-2-fluoro-1-phenylethylaminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution of the fluorine atom can lead to a variety of substituted phenylethylamine derivatives .

Scientific Research Applications

(1R)-2-fluoro-1-phenylethylaminehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-2-fluoro-1-phenylethylaminehydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The pathways involved may include modulation of neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2-fluoro-1-phenylethylaminehydrochloride is unique due to its specific structural features, such as the presence of a fluorine atom and a phenyl group, which confer distinct chemical and biological properties. These features can enhance its stability, reactivity, and binding affinity compared to similar compounds .

Properties

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

(1R)-2-fluoro-N-methyl-1-phenylethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3;1H/t9-;/m0./s1

InChI Key

QBXRVFNYOVPACW-FVGYRXGTSA-N

Isomeric SMILES

CN[C@@H](CF)C1=CC=CC=C1.Cl

Canonical SMILES

CNC(CF)C1=CC=CC=C1.Cl

Origin of Product

United States

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